6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is a chemical compound classified as a heterocyclic aromatic compound. It is part of the isoquinoline family, which is characterized by a fused ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases, which are crucial in various signaling pathways within cells.
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one falls under the category of heterocyclic compounds, specifically isoquinolines. Its classification can be further detailed as follows:
The synthesis of 6-bromo-7-isopropoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One notable method includes the bromination of isoquinoline derivatives followed by alkylation with isopropyl alcohol.
The molecular structure of 6-bromo-7-isopropoxyisoquinolin-1(2H)-one features a bicyclic isoquinoline core with a bromo substituent at the sixth position and an isopropoxy group at the seventh position.
This structure contributes to its biological activity by influencing how it interacts with target proteins.
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
These reactions are often explored in the context of developing new derivatives that may enhance efficacy or reduce toxicity in therapeutic applications.
The mechanism of action for 6-bromo-7-isopropoxyisoquinolin-1(2H)-one primarily involves inhibition of specific protein kinases. By binding to the active site of these enzymes, the compound disrupts phosphorylation processes critical for cell signaling.
Research indicates that such inhibitors can lead to decreased cell proliferation in cancer models, making this compound a candidate for further pharmacological studies .
These properties are crucial for determining the compound's behavior in biological systems and during storage.
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one has several potential applications:
Isoquinolinone derivatives represent a privileged structural motif in medicinal chemistry due to their inherent capacity for diverse molecular interactions and structural tunability. These fused bicyclic heterocycles exhibit planar aromatic character with hydrogen bond donor/acceptor capabilities, enabling targeted binding to biological macromolecules. The scaffold’s significance is exemplified by its presence in numerous alkaloid-derived therapeutics, particularly in oncology and virology, where modifications at specific positions modulate pharmacodynamic profiles [2].
The lamellarins—complex pyrrolo[2,1-a]isoquinoline alkaloids—demonstrate the scaffold’s potential in antitumor applications. These natural products exhibit nanomolar cytotoxicity against multidrug-resistant cancers through tubulin inhibition and topoisomerase I suppression. Synthetic 5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIq) analogs retain this bioactivity while improving metabolic stability, validating the core structure as a viable platform for anticancer agent development [2]. Similarly, microtubule-disrupting agents featuring isoquinoline-based biaryl systems demonstrate vascular disrupting activity by selectively targeting endothelial cell tubulin. These compounds leverage the scaffold’s rigidity to position aryl substituents optimally for colchicine domain binding, achieving sub-nanomolar inhibitory concentrations [9].
Table 1: Bioactive Isoquinolinone Derivatives in Drug Discovery
Compound Class | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
Lamellarin analogs | Cytotoxicity against MDR tumors | Topoisomerase I/Tubulin | DHPIq core, phenolic substitutions |
Tubulin inhibitor biaryls | Vascular disrupting activity | Colchicine binding site | Isoquinoline north ring, trimethoxy south ring |
Antiviral PIq derivatives | HIV reverse transcriptase inhibition | Viral replication machinery | Pyrrolo[2,1-a]isoquinoline framework |
Synthetic accessibility enhances the scaffold’s utility in drug discovery. Contemporary methodologies enable efficient functionalization at C1, C3, C6, and C7 positions, allowing for combinatorial library generation. For instance, palladium-catalyzed cross-coupling at C6-brominated positions (as in 6-bromo-2H-isoquinolin-1-ones) facilitates rapid diversification to explore structure-activity relationships [4] [5]. Computational analyses of 6-bromoisoquinolin-1(2H)-one derivatives reveal favorable drug-likeness parameters, including moderate lipophilicity (LogP 2.29–2.36) and topological polar surface area (32.86 Ų), aligning with Lipinski’s bioavailability criteria [6].
The introduction of bromine at the C6 position of isoquinolinones serves multiple strategic purposes in molecular design. Primarily, bromine acts as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling efficient conversion to complex derivatives without scaffold degradation. This reactivity is leveraged in diversity-oriented synthesis campaigns targeting compound libraries for high-throughput screening [3] [4]. Bromine’s electron-withdrawing character also modulates electronic distribution within the heterocyclic core, influencing π-π stacking interactions with biological targets and altering redox potentials relevant to DNA intercalation mechanisms [10].
Table 2: Substituent Effects on Molecular Properties of Isoquinolinone Derivatives
Substituent Pattern | Molecular Weight | LogP | TPSA (Ų) | Key Biological Impacts |
---|---|---|---|---|
6-Bromoisoquinolin-1(2H)-one | 224.05 | 2.36 | 32.86 | Enhanced electrophilicity, coupling handle |
7-Hydroxyisoquinolin-1(2H)-one | 161.16 | 1.15 | 49.33 | H-bond donation, Phase II metabolism site |
7-Isopropoxyisoquinolin-1(2H)-one | 203.24 | 2.78 | 32.86 | Increased lipophilicity, metabolic shield |
The 7-isopropoxy group provides steric and electronic optimization distinct from smaller alkoxy moieties. Compared to methoxy or hydroxy analogs, isopropoxy substitution enhances membrane permeability by elevating lipophilicity (ΔLogP ≈ +0.7 versus 7-hydroxy derivatives) while maintaining moderate topological polar surface area [6]. This substituent also sterically shields reactive positions from oxidative metabolism, as evidenced by reduced cytochrome P450-mediated dealkylation in microsomal studies of analogous compounds. In microtubule-targeting isoquinoline biaryls, ortho-alkoxy groups induce torsional strain between rings, mimicking the twisted conformation of combretastatin A-4 essential for tubulin binding [9].
The synergistic combination of C6-bromine and C7-isopropoxy creates a multimodal pharmacophore:
Table 3: Synthetic Applications of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one
Reaction Type | Reagents/Conditions | Products | Application in Drug Discovery |
---|---|---|---|
Suzuki coupling | Arylboronic acids, Pd(PPh3)4, K2CO3 | 6-Aryl-7-isopropoxyisoquinolinones | Tubulin inhibitor optimization |
Aminodebromination | Primary/Secondary amines, CuI | 6-Amino-7-isopropoxyisoquinolinones | Kinase inhibitor scaffolds |
Isopropoxy dealkylation | BBr3, CH2Cl2 | 6-Bromo-7-hydroxyisoquinolin-1-one | Prodrug synthesis & conjugation |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6